![molecular formula C9H8ClN B063823 5-chloro-6-methyl-1H-indole CAS No. 162100-56-3](/img/structure/B63823.png)
5-chloro-6-methyl-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including those with specific substituents such as chlorine and methyl groups, typically involves strategies that allow for the introduction of these groups at specific positions on the indole ring. Synthesis methods may include palladium-catalyzed reactions, Fischer indole synthesis, or modifications of existing indole compounds through halogenation, alkylation, or both. For instance, the synthesis of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids demonstrates the complexity and specificity of synthesizing substituted indole derivatives, providing insights into the methodologies that could be applied to synthesize 5-chloro-6-methyl-1H-indole (Reddy et al., 2022).
Molecular Structure Analysis
The molecular structure of indole derivatives, including this compound, can be elucidated using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule, the nature of chemical bonds, and the presence of functional groups. For example, structural evaluations of similar compounds highlight the significance of hydrogen bonding and π-π interactions in defining the conformation and stability of the indole derivatives (Kukuljan et al., 2016).
Scientific Research Applications
Nucleophilic Reactivities of Indoles : This study examined the kinetics of coupling of different indole structures, including 5-chloro-6-methyl-1H-indole, with various benzhydryl cations. The research provides insights into the reactivity parameters characterizing the nucleophilicity of these indoles, which is crucial for understanding their chemical behavior and potential applications in synthesis (Lakhdar et al., 2006).
Synthesis and Characterization of Indole Derivatives : A study on the synthesis of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which involved this compound as a core compound. The research focused on the synthesis process, molecular docking studies, and binding interactions with target proteins (Reddy et al., 2022).
Development of Pharmaceutical Compounds : Research on the synthesis of 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, which is a key impurity in the anti-HIV/AIDS drug efavirenz, provides insights into the synthetic challenges and applications in pharmaceuticals (Gazvoda et al., 2018).
Electronic Absorption Spectra Study : An examination of the electronic absorption spectra of various substituted indoles, including this compound. This study contributes to the understanding of the spectral properties of indoles, which is important for their applications in materials science and molecular spectroscopy (Rao et al., 1989).
Isonitrile-Derivatized Indole as an Infrared Probe : This research explored the use of isonitrile-derivatized indole, including this compound, as an infrared probe for studying hydrogen-bonding environments. Such studies are crucial for understanding molecular interactions in biomolecules (You et al., 2019).
Mechanism of Action
Target of Action
5-Chloro-6-methyl-1H-indole is a derivative of the indole compound. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
5-chloro-6-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGPVBAKRGTSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440652 | |
Record name | 5-chloro-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
162100-56-3 | |
Record name | 5-Chloro-6-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162100-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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